1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]
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Overview
Description
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is an organic compound with the molecular formula C({20})H({22}) It is characterized by the presence of two phenylvinyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane typically involves the use of electrophilic aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[4-(1-phenylvinyl)phenyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,4-Bis[4-(1-phenylvinyl)phenyl]butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane involves its interaction with specific molecular targets. The phenylvinyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-vinylphenyl)butane
- 1,4-Bis(4-ethylphenyl)butane
- 1,4-Bis(4-methylphenyl)butane
Uniqueness
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is unique due to the presence of phenylvinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
54378-46-0 |
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Molecular Formula |
C32H30 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-4-[4-[4-(1-phenylethenyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C32H30/c1-25(29-13-5-3-6-14-29)31-21-17-27(18-22-31)11-9-10-12-28-19-23-32(24-20-28)26(2)30-15-7-4-8-16-30/h3-8,13-24H,1-2,9-12H2 |
InChI Key |
FRUSJDBBXQGOHP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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